molecular formula C21H19NO4S B2789491 Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate CAS No. 2380189-19-3

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate

Cat. No.: B2789491
CAS No.: 2380189-19-3
M. Wt: 381.45
InChI Key: UDVAFOBLEDNUEW-UHFFFAOYSA-N
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Description

Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxyethyl group substituted with a thiophen-2-yl phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl 4-aminobenzoate, 4-(thiophen-2-yl)benzaldehyde, and ethyl chloroformate.

    Step 1 Formation of Intermediate: Methyl 4-aminobenzoate is reacted with ethyl chloroformate in the presence of a base like triethylamine to form methyl 4-isocyanatobenzoate.

    Step 2 Addition of Hydroxyethyl Group: The intermediate is then reacted with 2-hydroxyethylamine to form methyl 4-({2-hydroxyethyl}carbamoyl)benzoate.

    Step 3 Introduction of Thiophen-2-yl Phenyl Group: Finally, the compound is reacted with 4-(thiophen-2-yl)benzaldehyde under reductive amination conditions using a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Introduction of various functional groups onto the thiophen-2-yl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

Biology and Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: Can be used in the development of fluorescent probes for imaging applications.

Industry

    Polymer Science: Utilized in the synthesis of novel polymers with specific electronic properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with proteins, while the thiophen-2-yl phenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({2-hydroxy-2-[4-(phenyl)phenyl]ethyl}carbamoyl)benzoate: Lacks the thiophen-2-yl group, which may reduce its electronic properties.

    Methyl 4-({2-hydroxy-2-[4-(pyridin-2-yl)phenyl]ethyl}carbamoyl)benzoate: Contains a pyridine ring instead of thiophene, which can alter its binding affinity and biological activity.

Uniqueness

This detailed overview should provide a comprehensive understanding of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-26-21(25)17-10-8-16(9-11-17)20(24)22-13-18(23)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,23H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVAFOBLEDNUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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